1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one
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Overview
Description
1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C7H14N2O It is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one typically involves the reaction of azetidine derivatives with appropriate reagents. One common method involves the reaction of azetidine with an aminoethyl group under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in halogenated derivatives.
Scientific Research Applications
1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one: Similar structure with an aminomethyl group instead of an aminoethyl group.
1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone: Contains a piperazine ring instead of an aminoethyl group.
1-(3-(hydroxymethyl)azetidin-1-yl)ethanone: Features a hydroxymethyl group instead of an aminoethyl group.
Uniqueness
1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one stands out due to its specific aminoethyl substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H14N2O |
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Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-[3-(1-aminoethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C7H14N2O/c1-5(8)7-3-9(4-7)6(2)10/h5,7H,3-4,8H2,1-2H3 |
InChI Key |
YCHSQXAFMNPTBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(C1)C(=O)C)N |
Origin of Product |
United States |
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